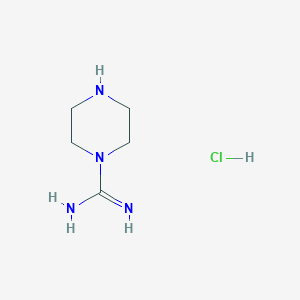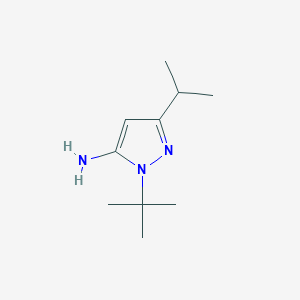
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is an organic compound with the molecular formula C10H14O8 It is a diester derivative of hexanedioic acid, featuring two methoxycarbonyl groups attached to the third and fourth carbon atoms in the hexanedioic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid typically involves the esterification of hexanedioic acid. One common method is the reaction of hexanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Hexanediol derivatives.
Substitution: Various substituted hexanedioic acid derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release methanol and hexanedioic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic processes and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid: The parent compound, lacking the methoxycarbonyl groups.
Dimethyl hexanedioate: A similar diester with methyl groups instead of methoxycarbonyl groups.
Ethyl hexanedioate: Another diester derivative with ethyl groups.
Uniqueness
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is unique due to its specific stereochemistry and the presence of methoxycarbonyl groups, which impart distinct chemical and physical properties. These features make it valuable for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C10H14O8 |
|---|---|
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
FKFVPINWMGATEI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)
![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)










